3-(1,5-Dimethyl-3-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid
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Overview
Description
3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones, while the oxazole ring can be formed from α-haloketones and amides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The specific details of industrial methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, influencing biological pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound also features a pyrazole ring and has been studied for its biological activities.
Hydrazine-coupled pyrazole derivatives: These compounds share the pyrazole core and have shown significant antileishmanial and antimalarial activities.
Uniqueness
What sets 3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid apart is its combination of pyrazole and oxazole rings, which can confer unique reactivity and biological properties. This dual-ring structure is less common and can lead to novel applications in various fields.
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrazol-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-5-4-7(11-13(5)3)9-8(10(14)15)6(2)16-12-9/h4H,1-3H3,(H,14,15) |
InChI Key |
NOEJHTBHIRTCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
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